molecular formula C21H39N3O6Si2 B13871841 4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one

4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one

Cat. No.: B13871841
M. Wt: 485.7 g/mol
InChI Key: KPNSXQNKDQMBAW-UHFFFAOYSA-N
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Description

This compound is a structurally complex nucleoside analog featuring a fused furo[3,2-f][1,3,5,2,4]trioxadisilocin core modified with tetraisopropyl groups and a 4-amino-substituted pyrimidin-2(1H)-one moiety. Its stereochemistry (6aR,8R,9R,9aS) is critical for its biological activity, as demonstrated in studies of similar siloxane-containing nucleosides used in RNA editing and antiviral research .

Properties

IUPAC Name

4-amino-1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N3O6Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)24-10-9-17(22)23-21(24)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNSXQNKDQMBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N3O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .

Scientific Research Applications

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its siloxane backbone and substituent arrangement. Below is a detailed comparison with analogous derivatives:

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure 9-Position Substituent Pyrimidinone Modifications Key Properties
Target Compound Furo-trioxadisilocin -OH 4-amino High lipophilicity (tetraisopropyl groups), hydrogen-bonding via -OH
9-Methoxy Derivative Furo-trioxadisilocin -OCH₃ 4-amino Increased lipophilicity, reduced H-bonding; enhanced metabolic stability
9-Oxo Derivative Furo-trioxadisilocin =O 2,4-dione Keto group enhances rigidity; potential for nucleophilic attack
9-Amino Derivative Furo-trioxadisilocin -NH₂ Purine/pyrimidine base Increased basicity; altered interaction with enzymes (e.g., kinases)
Simpler Nucleoside Tetrahydrofuran -OH (sugar) 4-amino Lacks siloxane stability; higher polarity and faster renal clearance

Research Findings

Hydrogen Bonding vs. Lipophilicity :

  • The target compound’s 9-hydroxy group enables interactions with RNA-editing enzymes (e.g., ADAR1), as shown in studies of analogous siloxane nucleosides used in RNA modification .
  • In contrast, the 9-methoxy derivative (Table 1) exhibits reduced enzymatic activity due to weaker hydrogen bonding but improved blood-brain barrier penetration in preclinical models .

Metabolic Stability: The tetraisopropyl groups in the target compound reduce oxidative metabolism compared to non-siloxane nucleosides (e.g., ), as observed in microsomal stability assays . However, the 9-oxo derivative shows susceptibility to reduction by NADPH-dependent enzymes, limiting its in vivo utility.

Biological Activity: The 9-amino derivative demonstrated potent inhibition of viral polymerases (IC₅₀ = 0.2 μM) in cell-based assays, likely due to its ability to mimic adenosine triphosphate . The target compound’s 4-amino group enhances base-pairing specificity in RNA editing, with a 3.5-fold higher editing efficiency than its 2-thioxo analog .

Computational Similarity Analysis :

  • Molecular similarity metrics (Tanimoto and Dice indices) indicate that the target compound shares >70% similarity with 9-methoxy and 9-oxo derivatives but <50% with traditional nucleosides (e.g., ) . This suggests divergent pharmacological profiles.

Biological Activity

The compound 4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure includes multiple isopropyl groups and a furotrioxadisilocin ring system. This article explores its biological activity based on various studies and findings.

PropertyValue
Molecular FormulaC21H40N2O7Si2
Molecular Weight488.7 g/mol
IUPAC Name1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione
InChIInChI=1S/C21H40N2O7Si2/c1-12(2)31(13(3)4)27-11...

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that could be leveraged for therapeutic purposes:

Anticancer Activity

Studies have shown that compounds similar to 4-amino derivatives can inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis. For instance:

  • Case Study : A study investigating the effects of pyrimidine derivatives on cancer cells indicated that certain modifications in the structure enhance cytotoxicity against various cancer types (e.g., breast and lung cancer) .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds containing pyrimidine rings have been reported to inhibit pro-inflammatory cytokines.

  • Research Finding : A study highlighted that analogs of pyrimidine derivatives reduced the expression of inflammatory markers in vitro .

The proposed mechanism involves interaction with specific enzymes or receptors in the body:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with inflammation and cancer progression.

Synthesis and Research Applications

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Techniques include:

  • Synthetic Routes : Utilizing strong bases and controlled temperatures to ensure stereochemistry .

This compound is also explored for its applications in:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic potential.

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